molecular formula C22H23N5O3 B14936805 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]propanamide

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]propanamide

Cat. No.: B14936805
M. Wt: 405.4 g/mol
InChI Key: WOXRFRDKCRSJNU-UHFFFAOYSA-N
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Description

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]propanamide is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine, where they are used for their sedative, anxiolytic, and muscle relaxant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]propanamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodiazepine core, followed by the introduction of the benzimidazole moiety and the propanamide side chain. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperature, pressure, and pH to ensure the desired reaction pathway and product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]propanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as an anxiolytic, sedative, and muscle relaxant.

    Industry: It is used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid
  • 3-(3,5-dioxo-2,3,4,5-tetrahydro-[1,2,4]triazine-6-yl)propanoic acid

Uniqueness

What sets 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]propanamide apart from similar compounds is its unique combination of the benzodiazepine core with the benzimidazole moiety and the propanamide side chain. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(2-methylbenzimidazol-1-yl)ethyl]propanamide

InChI

InChI=1S/C22H23N5O3/c1-14-24-17-8-4-5-9-19(17)27(14)13-12-23-20(28)11-10-18-22(30)25-16-7-3-2-6-15(16)21(29)26-18/h2-9,18H,10-13H2,1H3,(H,23,28)(H,25,30)(H,26,29)

InChI Key

WOXRFRDKCRSJNU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCNC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

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